(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine
Description
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a butyl chain and a 3,5-dichlorophenylmethyl substituent. Its stereochemistry at the 3S position and the dichlorophenyl group are critical for its pharmacological profile, particularly in targeting G protein-coupled receptors (GPCRs) or ion channels. The compound’s design leverages the pyrrolidine scaffold for conformational rigidity and the 3,5-dichlorophenyl group for enhanced lipophilicity and receptor binding .
Properties
CAS No. |
820981-40-6 |
|---|---|
Molecular Formula |
C15H22Cl2N2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H22Cl2N2/c1-2-3-6-19(15-4-5-18-10-15)11-12-7-13(16)9-14(17)8-12/h7-9,15,18H,2-6,10-11H2,1H3/t15-/m0/s1 |
InChI Key |
PUIMVIFUBMVRIV-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)[C@H]2CCNC2 |
Canonical SMILES |
CCCCN(CC1=CC(=CC(=C1)Cl)Cl)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Introduction of 3,5-Dichlorobenzyl Group: The final step involves the substitution of the pyrrolidine ring with the 3,5-dichlorobenzyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-Butyl-N-(3,5-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways. For instance, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-Based Analogs with Dichlorophenyl Substituents
Sanofi Patent Compound
- Structure : Methyl 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylate salts .
- Key Differences: Chlorine Position: 2,4-dichlorophenyl vs. 3,5-dichlorophenyl in the target compound. The 2,4-substitution may reduce steric hindrance, favoring interactions with planar receptor pockets. Substituent: 3-fluoropropyl vs. butyl.
- Activity : The fluoropropyl group and benzoannulene core suggest applications in cardiovascular or CNS disorders, distinct from the target compound’s likely GPCR modulation.
SR142801
- Structure : (S)-N-methyl-N-(4-phenylpiperidin-4-yl)acetamide derivative with 3,4-dichlorophenyl and benzoyl groups .
- Key Differences :
- Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidine offers greater flexibility but reduced receptor selectivity.
- Chlorine Position : 3,4-dichlorophenyl vs. 3,5-dichlorophenyl. The 3,4-configuration may favor π-π stacking in hydrophobic binding pockets.
- Activity : SR142801 is a potent neurokinin receptor antagonist, highlighting how dichlorophenyl positioning and ring size influence target specificity .
Non-Pyrrolidine Analogs with Dichlorophenyl Groups
Clevidipine Butyrate
- Structure : Dihydropyridine core with 2,3-dichlorophenyl and ester groups .
- Key Differences :
- Core : Dihydropyridine (electron-deficient aromatic system) vs. pyrrolidine (saturated amine). This difference dictates clevidipine’s calcium channel blocking vs. the target compound’s GPCR interactions.
- Chlorine Position : 2,3-dichlorophenyl reduces steric bulk compared to 3,5-substitution, enhancing membrane permeability.
- Activity : Clevidipine’s ester groups render it a short-acting antihypertensive prodrug, whereas the target compound’s stable amine structure suggests prolonged activity .
Alkyl-Substituted Amine Derivatives
N-(3-methylbutyl)pyridin-3-amine
- Structure : Pyridine ring with a 3-methylbutyl chain .
- Key Differences: Aromatic System: Pyridine (basic heterocycle) vs. pyrrolidine (non-aromatic). Pyridine’s electron-withdrawing nature reduces basicity, affecting solubility. Substituent: 3-methylbutyl vs. butyl. Branching may lower melting points and improve pharmacokinetics.
- Activity : Simpler amines like this are often intermediates, lacking the target compound’s receptor-targeting dichlorophenyl group .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Chlorine Positioning: 3,5-dichlorophenyl groups (target compound) optimize hydrophobic interactions in symmetrical binding pockets, whereas 2,4- or 3,4-substitutions (Sanofi compound, SR142801) favor asymmetric interactions .
- Ring Size : Pyrrolidine’s 5-membered ring enhances selectivity for compact GPCR binding sites, while piperidine derivatives (e.g., SR142801) target larger pockets .
- Alkyl Chains: Butyl groups balance lipophilicity and metabolic stability, whereas fluorinated chains (Sanofi compound) improve bioavailability but may introduce toxicity risks .
Biological Activity
(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula: C15H22Cl2N2
- Molecular Weight: 301.3 g/mol
- CAS Number: 820981-49-5
- IUPAC Name: (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine
Synthesis
The synthesis of (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine typically involves several key steps:
- Formation of the Pyrrolidine Ring: Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Butyl Group: Alkylation reactions using butyl halides in the presence of a base.
- Attachment of the Dichlorobenzyl Group: Nucleophilic substitution with 3,5-dichlorobenzyl chloride.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine exhibits several pharmacological effects:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential: Investigated for its ability to inhibit cancer cell proliferation through specific signaling pathways.
- Anti-inflammatory Effects: Shown to modulate inflammatory responses in vitro and in vivo.
Antimicrobial Activity
A study assessed the compound's efficacy against common bacterial strains. The minimum inhibitory concentration (MIC) was determined for various concentrations:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 200 |
| Bacillus subtilis | 300 |
These results indicate moderate antimicrobial activity, warranting further investigation into its therapeutic applications.
Anticancer Research
In a study focusing on cancer cell lines, (3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine demonstrated significant inhibition of cell growth:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 18 |
These findings suggest that the compound may serve as a lead for developing anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
